(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid
CAS No.:
Cat. No.: VC18821023
Molecular Formula: C11H17BN2O4
Molecular Weight: 252.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17BN2O4 |
|---|---|
| Molecular Weight | 252.08 g/mol |
| IUPAC Name | [4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
| Standard InChI | InChI=1S/C11H17BN2O4/c1-7-8(12(16)17)5-13-6-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,14,15) |
| Standard InChI Key | ZKENHXQVYOGAKI-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN=CC(=C1C)NC(=O)OC(C)(C)C)(O)O |
Introduction
(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is a boronic acid derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a pyridine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Below, we provide a detailed examination of its chemical properties, synthesis methods, applications, and structural uniqueness.
Synthesis Methods
The synthesis of (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid can be achieved through standard organic transformations:
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Step 1: Boc Protection
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Introduce the tert-butoxycarbonyl group to an amine precursor to protect it during subsequent reactions.
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Step 2: Boronic Acid Introduction
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Functionalize the pyridine ring with boronic acid using boronation techniques such as lithiation followed by reaction with boron reagents.
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Step 3: Purification
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Purify the product using recrystallization or chromatography to ensure high purity for synthetic or biological applications.
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Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Used in drug discovery for designing enzyme inhibitors and receptor modulators. |
| Organic Synthesis | Serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. |
| Agrochemicals | Potential precursor for developing herbicides or pesticides. |
The compound's boronic acid group enables it to form covalent bonds with biological targets, making it valuable in medicinal chemistry.
Structural Uniqueness
The distinct positioning of functional groups in (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid differentiates it from structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| (4-(tert-butoxycarbonylamino)-2-methylphenyl)boronic acid | Substitution pattern on phenyl ring differs. |
| 6-(tert-butoxycarbonylamino)-5-methylpyridin-3-YLboronic acid | Additional methyl group on pyridine ring. |
| 3-{[(tert-butoxycarbonyl)amino]methyl}-4-pyridinylboronic acid | Variation in pyridine position affects reactivity. |
These structural nuances influence reactivity and biological activity, offering specific advantages for targeted applications.
Research Directions
Ongoing studies aim to explore the pharmacological potential of this compound by investigating:
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Its interaction with enzymes and receptors.
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Its utility as a building block for synthesizing complex molecules.
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Its role in creating bioactive compounds with improved efficacy.
Further research is needed to fully elucidate its properties and optimize its use in industrial and pharmaceutical contexts.
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